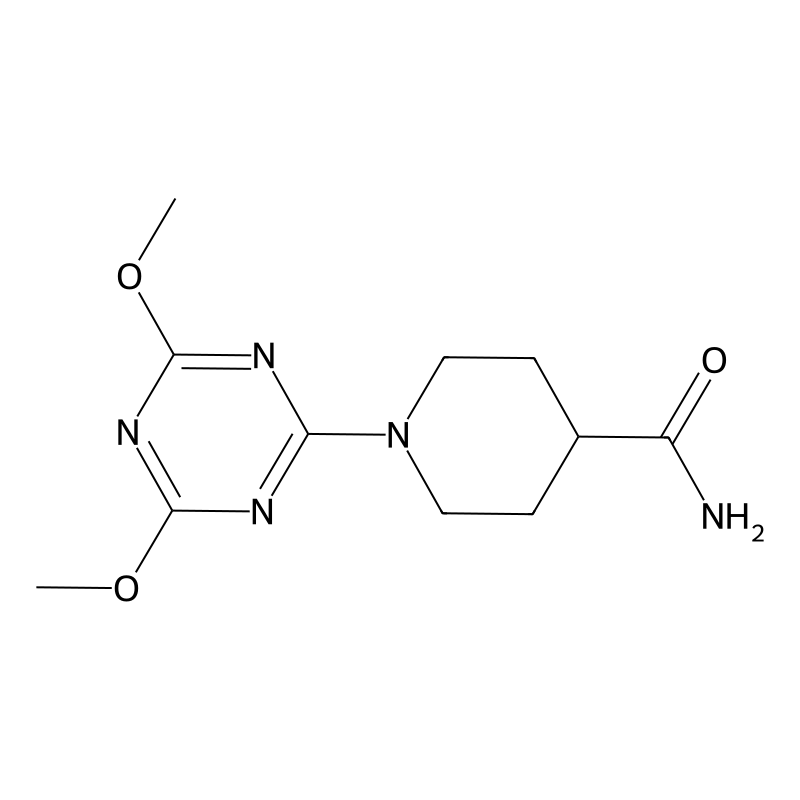

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide is a synthetic compound characterized by its unique structure, which incorporates a piperidine ring linked to a carboxamide functional group and a triazine moiety. The triazine component enhances the compound's chemical reactivity and biological activity. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development and its ability to interact with various biological targets.

- Amide Formation: This compound can be synthesized through the reaction of a carboxylic acid with an amine, facilitated by coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). The mechanism involves the activation of the carboxylic acid to form a reactive intermediate that can then react with the amine .

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed back to the corresponding carboxylic acid and amine .

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide exhibits significant biological activity. Studies have shown that compounds containing triazine rings often demonstrate antitumor and antimicrobial properties. The specific biological activities of this compound may include:

- Antitumor Activity: Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties: The triazine moiety contributes to the compound's potential effectiveness against bacterial and fungal pathogens .

The synthesis of 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide can be achieved through several methods:

- Direct Amide Coupling: Utilizing DMTMM as a coupling agent allows for efficient formation of the amide bond between the piperidine derivative and a carboxylic acid .

- Alternative Coupling Agents: Other coupling agents may also be employed for amide synthesis, including carbodiimides or other triazine derivatives that facilitate the activation of carboxylic acids .

- One-Pot Synthesis: Recent methodologies have explored one-pot synthesis strategies that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

The applications of 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide are diverse:

- Pharmaceutical Development: Due to its potential antitumor and antimicrobial properties, this compound may serve as a lead structure in drug discovery programs targeting cancer or infectious diseases.

- Chemical Biology: It can be used as a probe in biological studies to understand mechanisms of action related to its biological activities.

Interaction studies involving 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide focus on its binding affinity to various biological targets:

- Receptor Binding: Investigations into its interaction with specific receptors (e.g., serotonin receptors) could provide insights into its therapeutic potential.

- Enzyme Inhibition: Studies may also explore how this compound inhibits specific enzymes involved in disease pathways.

Several compounds share structural similarities with 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-chloro-4,6-dimethoxy-1,3,5-triazine | Structure | Precursor for DMTMM; used in amide synthesis |

| 4-(4-methylmorpholinium chloride) | Structure | Commonly used coupling agent; facilitates amide formation |

| 2-amino-4-(3,5-dichlorophenyl)-1,3,5-triazine | Structure | Exhibits antitumor activity; different substituents on triazine |

Uniqueness

The uniqueness of 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-4-carboxamide lies in its specific combination of a piperidine ring and a dimethoxy-substituted triazine. This configuration potentially enhances both its stability and bioactivity compared to other triazine derivatives.